BI-9627 is a highly potent NHE1 inhibitor with low DDI potential, excellent pharmacokinetics, and good selectivity against NHE2 and NHE3.
BIX HCl
CAS No.: 1204329-34-9
Cat. No.: VC0521172
Molecular Formula: C16H19F3N4O2
Molecular Weight: 356.34
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1204329-34-9 |
---|---|
Molecular Formula | C16H19F3N4O2 |
Molecular Weight | 356.34 |
IUPAC Name | 4-(1-acetylpiperidin-4-yl)-N-(diaminomethylidene)-3-(trifluoromethyl)benzamide;hydrochloride |
Standard InChI | InChI=1S/C16H19F3N4O2.ClH/c1-9(24)23-6-4-10(5-7-23)12-3-2-11(14(25)22-15(20)21)8-13(12)16(17,18)19;/h2-3,8,10H,4-7H2,1H3,(H4,20,21,22,25);1H |
Standard InChI Key | QMHRLXNEGYTSRV-UHFFFAOYSA-N |
SMILES | CC(=O)N1CCC(CC1)C2=C(C=C(C=C2)C(=O)N=C(N)N)C(F)(F)F.Cl |
Appearance | Solid powder |
Introduction
Chemical Identity and Properties
BIX HCl, also known as BIX NHE1 inhibitor, is a small molecule compound with the chemical name 4-(1-Acetyl-4-piperidinyl)-N-(aminoiminomethyl)-3-(trifluoromethyl)benzamide hydrochloride . This compound has attracted significant attention in pharmaceutical research due to its potent inhibitory activity against NHE1.
Chemical Structure and Properties
BIX HCl possesses a complex molecular structure incorporating a trifluoromethyl-substituted benzamide core connected to an acetylated piperidine ring. The compound also features a guanidine-like functional group, which contributes to its biological activity.
Table 1: Chemical Identity and Physical Properties of BIX HCl
Property | Information |
---|---|
Chemical Name | 4-(1-Acetyl-4-piperidinyl)-N-(aminoiminomethyl)-3-(trifluoromethyl)benzamide hydrochloride |
Parent Compound | 4-(1-Acetylpiperidin-4-yl)-N-carbamimidoyl-3-(trifluoromethyl)benzamide |
Common Synonyms | BIX NHE1 inhibitor, BI-9627 hydrochloride |
CAS Number | 1422252-46-7 |
Molecular Formula | C₁₆H₂₀ClF₃N₄O₂ |
Molecular Weight | 392.80 g/mol |
Physical Form | Solid |
The chemical structure of BIX HCl features several important functional groups that contribute to its pharmacological activity, including the trifluoromethyl group, which enhances metabolic stability, and the guanidine-like structure, which is crucial for its interaction with the NHE1 protein .
Mechanism of Action
BIX HCl exhibits its pharmacological effects primarily through potent and selective inhibition of NHE1, a critical membrane protein involved in cellular pH regulation and various pathophysiological processes.
NHE1 Inhibitory Activity
BIX HCl demonstrates remarkable potency as an NHE1 inhibitor, with an IC₅₀ value of 31 nM . This high potency makes it one of the most effective NHE1 inhibitors available for research purposes. Importantly, BIX HCl shows considerable selectivity for NHE1 over other isoforms such as NHE2 and NHE3, which allows for targeted modulation of NHE1-specific pathways with minimal off-target effects .
Physiological Role of NHE1
To understand the significance of BIX HCl's activity, it is essential to comprehend the physiological role of NHE1. The sodium-hydrogen exchanger isoform 1 (NHE1) is a ubiquitously expressed plasma membrane protein that regulates intracellular pH by exchanging extracellular Na⁺ for intracellular H⁺ in a 1:1 stoichiometry. This exchange is crucial for maintaining cellular pH homeostasis, cell volume regulation, and various cellular processes including proliferation, migration, and survival .
NHE1 activity is regulated by various factors, including intracellular pH, hormones, growth factors, and mechanical stimuli. Notably, research has indicated that NHE1 can be phosphorylated by kinases such as Akt, leading to increased exchanger activity . This process involves the efflux of H⁺ ions and influx of Na⁺ ions, which plays a critical role in cellular responses to acidification.
Molecular Interactions
At the molecular level, BIX HCl interacts with specific domains of the NHE1 protein, likely involving the transmembrane regions responsible for ion transport. The compound's guanidine-like structure appears to be critical for its interaction with the exchanger, potentially through hydrogen bonding and electrostatic interactions with key amino acid residues in the NHE1 protein .
Pharmacological Effects
The pharmacological profile of BIX HCl encompasses various effects on cellular function and pathophysiological processes, particularly in the cardiovascular system.
Cardiovascular Protection
One of the most significant pharmacological effects of BIX HCl is its cardioprotective activity in models of ischemia-reperfusion injury. Studies have demonstrated that BIX HCl prevents ischemic damage in isolated rat heart models of ischemia-reperfusion injury ex vivo . This protection is likely mediated through inhibition of NHE1-dependent processes that contribute to cellular damage during ischemia and subsequent reperfusion.
Anti-Hypertrophic Effects
BIX HCl exhibits potent anti-hypertrophic effects in cardiac tissue. Research has shown that the compound prevents phenylephrine-induced cardiomyocyte hypertrophy in vitro . Furthermore, BIX HCl attenuates cardiac hypertrophy and left ventricular dysfunction following myocardial infarction in rat models . These findings suggest that NHE1 inhibition by BIX HCl interferes with pathological signaling pathways that drive cardiac hypertrophy and remodeling.
Cellular and Molecular Effects
At the cellular level, BIX HCl modulates various processes linked to NHE1 activity:
-
pH Regulation: By inhibiting NHE1, BIX HCl affects intracellular pH homeostasis, particularly during conditions of acidosis such as ischemia .
-
Calcium Handling: NHE1 inhibition indirectly influences cellular calcium levels, as sodium accumulation through NHE1 can drive reverse-mode operation of the sodium-calcium exchanger, leading to calcium overload. BIX HCl may therefore protect against calcium-dependent cellular damage .
-
Cell Volume Regulation: NHE1 plays a role in cell volume regulation, and its inhibition by BIX HCl may influence cellular responses to osmotic challenges .
Pharmacokinetic Considerations
An important advantage of BIX HCl is its reported oral bioavailability, which enhances its potential for therapeutic applications . This property facilitates its administration and potential development as an orally active drug candidate.
Comparison with Other NHE1 Inhibitors
BIX HCl represents one of several NHE1 inhibitors that have been developed and studied, each with distinct properties and potential applications.
Comparative Efficacy
When compared to other NHE1 inhibitors such as cariporide, eniporide, and zoniporide, BIX HCl demonstrates high potency with an IC₅₀ of 31 nM . This places it among the most potent NHE1 inhibitors available for research purposes.
Selectivity Profile
A distinguishing feature of BIX HCl is its selectivity for NHE1 over other NHE isoforms, particularly NHE2 and NHE3 . This selectivity profile is advantageous for targeting NHE1-specific pathways while minimizing potential off-target effects associated with inhibition of other NHE isoforms.
Structural Uniqueness
The chemical structure of BIX HCl differs from that of other NHE1 inhibitors, featuring a trifluoromethyl-substituted benzamide core connected to an acetylated piperidine ring, along with a guanidine-like functional group. This structural uniqueness may contribute to its distinctive pharmacological profile and potential therapeutic applications.
Current Research and Future Directions
Current research on BIX HCl continues to explore its therapeutic potential and mechanisms of action in various pathophysiological contexts.
Ongoing Investigations
Active research areas include:
-
Further elucidation of the molecular mechanisms underlying BIX HCl's cardioprotective effects
-
Investigation of potential applications beyond cardiovascular disease, including cancer and other conditions involving pH dysregulation
-
Development of optimized formulations and delivery systems to enhance BIX HCl's pharmacokinetic properties
Challenges and Limitations
Despite its promising profile, several challenges and limitations need to be addressed for the continued development of BIX HCl:
-
Limited comprehensive pharmacokinetic data in multiple species
-
Need for additional safety and toxicity evaluations
-
Requirement for larger-scale, controlled studies to validate efficacy in various disease models
-
Optimization of dosing regimens for potential clinical applications
Future Research Directions
Future research directions for BIX HCl may include:
-
Development of structural analogs with improved pharmacokinetic properties
-
Combination studies with other cardioprotective agents
-
Investigation of BIX HCl's effects in chronic disease models
-
Exploration of potential applications in conditions beyond cardiovascular disease where NHE1 plays a significant role
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume